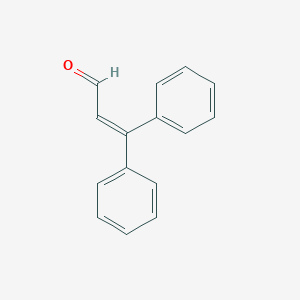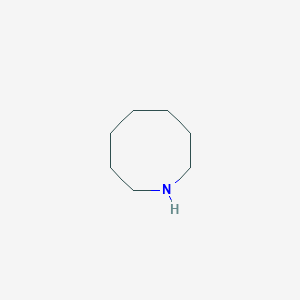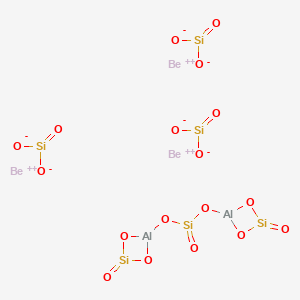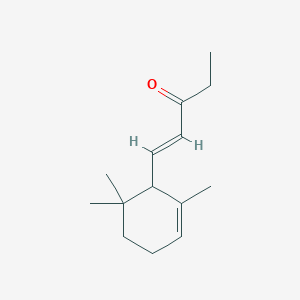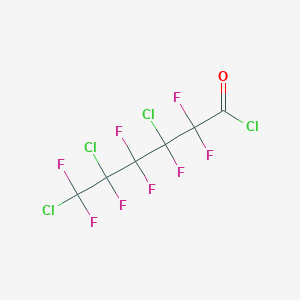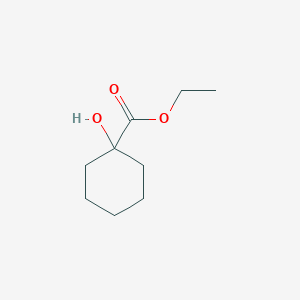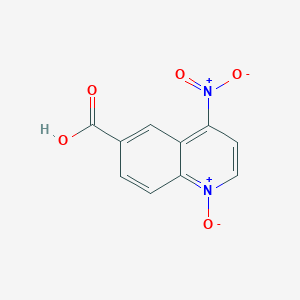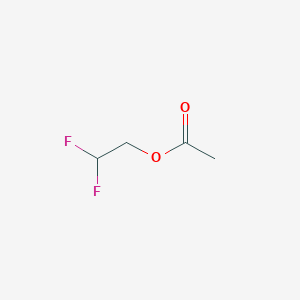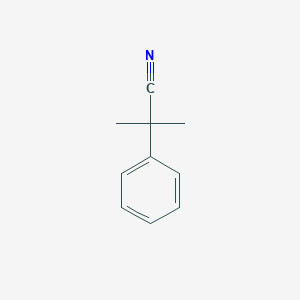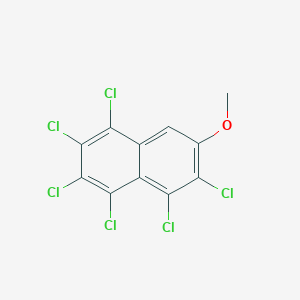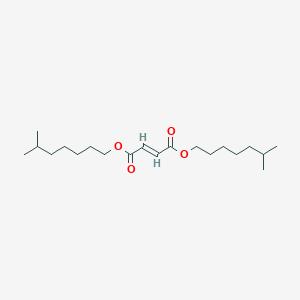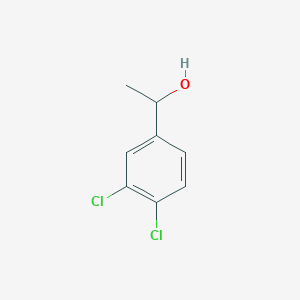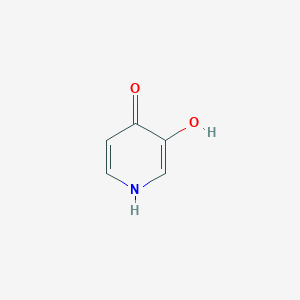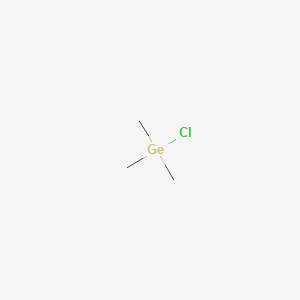
Trimethylchlorogermane
説明
Synthesis Analysis
The synthesis of trimethylchlorogermane involves chemical processes that yield this compound through the reaction of germanium tetrachloride and other precursors. Research has led to the development of various methods for its synthesis, aiming to improve yield and efficiency. Studies detail procedures that manipulate the reaction conditions to favor the formation of trimethylchlorogermane, with aluminum and gallium identified as effective catalysts in directing the reaction towards the preferential formation of this compound under optimum conditions (Zueva, Luk'yankina, & Ponomarenko, 1971).
Molecular Structure Analysis
The molecular structure of trimethylchlorogermane has been determined through gas-phase electron diffraction (GED) and theoretical calculations. It exhibits C-3v symmetry with staggered conformation for the methyl groups. The principal distances and angles have been accurately measured, providing detailed insights into its geometric configuration (Aarset & Page, 2004).
Chemical Reactions and Properties
Trimethylchlorogermane participates in various chemical reactions, including those that lead to the formation of organogermanium compounds and its involvement as a mechanism-based enzyme inactivator. Its reactivity has been explored in different contexts, revealing its potential in organic synthesis and biochemistry (Silverman & Vadnere, 1987).
Physical Properties Analysis
Studies have focused on the physical properties of trimethylchlorogermane, including its spectral characteristics. Microwave and rotational spectra analysis provide data on its ground state rotational constants and structural parameters, offering insights into its physical behavior and stability (Durig & Hellams, 1975).
Chemical Properties Analysis
The chemical properties of trimethylchlorogermane, such as vibrational spectra and normal modes, have been extensively studied. These investigations shed light on its force constants and support the assignment of its molecular structure, enhancing the understanding of its chemical behavior (Durig, Lau, Turner, & Bragin, 1969).
科学的研究の応用
Vibrational Spectra and Structure : The infrared and Raman spectra of Trimethylchlorogermane have been recorded, with assignments of normal modes based on band types, Raman depolarization values, and characteristic frequencies. The valence force field model has been used for calculating frequencies and potential energy distribution, supporting the current assignments (Durig et al., 1969).
Molecular Structures via Gas-Phase Electron Diffraction and Theoretical Calculations : The structures of Trimethylchlorogermane have been determined using gas-phase electron diffraction, augmented by ab initio calculations. The results indicated C-3v symmetry for the molecule, providing insights into molecular distances and angles (Aarset & Page, 2004).
Microwave Spectrum Analysis : The rotational spectra of various isotopic species of Trimethylchlorogermane were investigated, revealing ground state rotational constants and aiding in the determination of structural parameters like GeCl bond length and GeC distance (Durig & Hellams, 1975).
Reactions with Other Compounds : Studies on the reactions of Trimethylchlorogermane with compounds like gem-dichloroallyllithium revealed the formation of various products, demonstrating the chemical reactivity and potential applications of Trimethylchlorogermane in synthesizing new compounds (Seyferth et al., 1977).
Vibrational Relaxation in Liquid State : Research on the vibrational correlation functions and corresponding times for Trimethylchlorogermane in a liquid state has been conducted, although the results showed challenges in obtaining reliable correlation functions due to isotopic splitting and Fermi resonances (Szostak et al., 1986).
Synthesis of Organosilylphosphines : Trimethylchlorogermane has been used in the synthesis of organogermanium and organotin phosphines, demonstrating its utility in the synthesis of various organometallic compounds (Schumann & Rösch, 1973).
Biological Evaluation of Organogermanium(IV) Complexes : Organogermanium(IV) complexes derived from Trimethylchlorogermane have been synthesized and evaluated for antifungal, antibacterial, and nematicidal activities, indicating potential biomedical applications (Singh et al., 2011).
Safety And Hazards
Trimethylchlorogermane is classified as a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and not breathing vapours .
特性
IUPAC Name |
chloro(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165155 | |
| Record name | Chlorotrimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotrimethylgermane | |
CAS RN |
1529-47-1 | |
| Record name | Germane, chlorotrimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotrimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotrimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



